2-Methoxy-1,3,4-thiadiazole hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-1,3,4-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS.ClH/c1-6-3-5-4-2-7-3;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZKYPMSKEFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-61-9 | |
| Record name | 1,3,4-Thiadiazole, 2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3,4-thiadiazole hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block : 2-Methoxy-1,3,4-thiadiazole hydrochloride serves as a crucial starting material for synthesizing more complex molecules. Its derivatives are used in various chemical reactions including oxidation and substitution processes .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential to inhibit bacterial growth and fungal infections .
- Anticancer Potential : Research indicates that derivatives of 2-methoxy-1,3,4-thiadiazole may possess anticancer properties by inhibiting tumor cell viability. For instance, studies have shown that certain derivatives significantly reduce the viability of cancer cell lines at relatively low concentrations .
Pharmacological Applications
- Antiepileptic Activity : Several derivatives have been explored for their anticonvulsant effects, demonstrating efficacy in animal models with minimal toxicity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, further supporting its potential therapeutic applications .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and inhibit its replication, making it effective against bacterial and cancer cells . It also interacts with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Thiadiazole derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis of key compounds:
Structural and Physical Properties
*Molecular weights calculated from empirical formulas where explicit data were unavailable.
Biological Activity
2-Methoxy-1,3,4-thiadiazole hydrochloride is a synthetic derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound is part of a larger class of thiadiazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group (-OCH₃) attached to the thiadiazole ring. The presence of the methoxy group is believed to enhance its solubility and biological activity due to increased electron donation.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:
- Antibacterial Activity : this compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, it exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against strains such as E. coli and Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 31.25 | Moderate |
| S. aureus | 62.5 | Moderate |
| Bacillus cereus | 32.6 | Significant |
- Antifungal Activity : The compound also showed antifungal effects against Candida albicans, with an MIC lower than that of standard antifungal agents like itraconazole .
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole possess anticancer properties. For example:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that certain thiadiazole derivatives exhibited IC₅₀ values as low as 0.28 µg/mL for MCF-7 cells . This suggests that modifications to the thiadiazole structure can enhance its efficacy against cancer cells.
| Cell Line | IC₅₀ (µg/mL) | Compound Tested |
|---|---|---|
| MCF-7 | 0.28 | Thiadiazole Derivative |
| A549 | 0.52 | Thiadiazole Derivative |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- In Vivo Studies : Compounds derived from the thiadiazole scaffold have shown promising results in reducing inflammation markers in animal models . The mechanism involves inhibition of pro-inflammatory cytokines.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Binding : Studies have demonstrated that thiadiazole derivatives can bind to calf thymus DNA (CT-DNA), indicating a potential mechanism for their anticancer activity through interference with DNA replication .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of thiadiazole derivatives in clinical settings:
- Leishmaniasis Treatment : A study explored the use of thiadiazole derivatives against Leishmania major, showing promising results in inhibiting parasite growth .
- Tuberculosis : Research indicated that certain derivatives displayed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
